Comprehensive Technical Guide on CAS 16935-04-9: Molecular Weight, Exact Mass, and Applications in Drug Development
Comprehensive Technical Guide on CAS 16935-04-9: Molecular Weight, Exact Mass, and Applications in Drug Development
Executive Summary
As drug development increasingly relies on high-resolution mass spectrometry (HRMS) and targeted bioconjugation, bifunctional building blocks have become indispensable. CAS 16935-04-9 , systematically identified as 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid, is a prime example of a pharmacologically privileged scaffold. By combining a radiosensitizing nitroimidazole core with a versatile propanoic acid linker, this compound serves as a critical intermediate in combinatorial library synthesis and a chemical probe in hypoxia proteomics.
This whitepaper provides an authoritative analysis of its physicochemical properties, exact mass profiling, regiospecific synthesis methodology, and downstream applications.
Core Chemical Identity & Mass Spectrometry Profiling
In modern pharmacokinetics and proteomics, distinguishing a target compound from isobaric endogenous metabolites requires rigorous exact mass tracking. While the nominal molecular weight is sufficient for bulk stoichiometric calculations, the monoisotopic exact mass is the cornerstone of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflows.
Quantitative Data Summary
The following table delineates the critical physicochemical and mass spectrometry parameters for CAS 16935-04-9 [1], [2].
| Property | Value | Analytical Significance |
| Molecular Formula | C₇H₉N₃O₄ | Defines the isotopic envelope distribution for MS identification. |
| Nominal Molecular Weight | 199.16 g/mol | Utilized for molarity calculations in synthetic scaling. |
| Monoisotopic Exact Mass | 199.0593 Da | Critical for sub-5 ppm mass accuracy tracking in Q-TOF/Orbitrap. |
| Theoretical[M+H]⁺ m/z | 200.0666 | Primary target ion for positive-mode electrospray ionization (ESI+). |
| Theoretical [M-H]⁻ m/z | 198.0520 | Primary target ion for negative-mode electrospray ionization (ESI-). |
| Hydrogen Bond Donors | 1 | Influences aqueous solubility and bioconjugation efficiency. |
| Hydrogen Bond Acceptors | 4 | Determines topological polar surface area (TPSA) and membrane permeability. |
Causality Insight: The exact mass of 199.0593 Da is derived exclusively from the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). When tracking this compound or its bioconjugates in complex biological matrices, setting the HRMS extraction window to 200.0666 ± 0.0010 Da (for the protonated adduct) eliminates >95% of background chemical noise, ensuring high-confidence target validation.
Regiospecific Synthesis Protocol
The synthesis of CAS 16935-04-9 relies on a highly regiospecific aza-Michael addition between 2-methyl-4-nitroimidazole and acrylic acid. The following self-validating protocol is adapted from established literature for synthesizing biologically important N-substituted 4-nitro-1H-imidazoles [3].
Step-by-Step Methodology
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Reaction Assembly: Suspend 50 mmol of 2-methyl-4-nitroimidazole and 70 mmol of acrylic acid (Michael acceptor) in 20 mL of anhydrous dimethyl sulfoxide (DMSO). Add 0.2 mL of pyridine. Causality: DMSO is a highly polar aprotic solvent that solubilizes the sterically hindered imidazole without protonating its nucleophilic nitrogen. Pyridine acts as a mild base catalyst (pKa ~5.2), selectively deprotonating the imidazole N-H to drive the equilibrium toward the highly reactive nucleophilic state.
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Thermal Activation: Purge the reaction vessel with nitrogen gas and heat to 135–140 °C for 10 hours. Causality: The N-alkylation of nitroimidazoles is sterically and electronically hindered. The high thermal energy overcomes the activation barrier, while the N₂ atmosphere prevents oxidative degradation of the acrylic acid double bond.
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Solvent Removal: Evaporate the DMSO under high vacuum. Causality: Removing DMSO prior to aqueous workup is critical. If left in the mixture, DMSO acts as a co-solvent that induces intractable emulsions and drastically reduces the yield of the target carboxylic acid during extraction.
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Purification & Crystallization: Triturate the resulting residue with water to remove unreacted acrylic acid. Recrystallize the crude product directly from a 1:1 mixture of DMF and H₂O. Causality: The DMF/H₂O system provides a steep solubility gradient. The target compound (CAS 16935-04-9) crystallizes in near-quantitative yields, leaving highly polar impurities in the aqueous phase.
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Orthogonal Validation (Self-Validation System): Confirm product identity via LC-HRMS (target m/z[M+H]⁺ = 200.0666). Causality: The complete disappearance of the imidazole N-H proton signal in ¹H-NMR, coupled with the exact mass match, confirms that the Michael addition was successful and regiospecific.
Caption: Regiospecific aza-Michael addition workflow for synthesizing CAS 16935-04-9.
Applications in Drug Development & Proteomics
Combinatorial Library Synthesis (Solid-Phase)
CAS 16935-04-9 is frequently utilized as a terminal capping agent or side-chain modifier in the solid-phase synthesis of oligomeric aminodiol libraries [4]. The terminal propanoic acid can be activated using standard coupling reagents (e.g., HATU/DIPEA or EDC/NHS) to form stable amide bonds with amine-functionalized scaffolds on TentaGel resins. The inclusion of the nitroimidazole moiety introduces targeted antibacterial and antiprotozoal pharmacophores into the combinatorial library, significantly expanding the chemical space for hit-to-lead screening.
Hypoxia Proteomics Probes
In proteomics research, CAS 16935-04-9 functions as a highly effective chemical probe for mapping hypoxic microenvironments [1].
Mechanistic Causality: In normoxic cells, the nitro group remains stable. However, in hypoxic environments (such as solid tumor cores), cellular nitroreductases reduce the NO₂ group into highly reactive hydroxylamine and nitroso intermediates. These intermediates act as electrophiles, covalently crosslinking with adjacent protein nucleophiles. By conjugating the propanoic acid tail of CAS 16935-04-9 to an affinity tag (e.g., biotin) prior to cellular incubation, researchers can selectively enrich and sequence hypoxia-associated proteins using LC-HRMS.
Caption: Mechanism of CAS 16935-04-9 as a chemical probe in hypoxia proteomics.
References
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KEGG. "KEGG COMPOUND: C08289." Genome.jp. [Link]
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ACS Publications. "Synthesis of fused polyazapolycyclic compounds through condensation of diaminoalkanes with carbonyl compounds [Erratum]." Journal of Heterocyclic Chemistry / ACS.[Link]
- Google Patents. "US6828427B1 - Oligomeric aminodiol-containing compounds, libraries thereof, and process of preparing the same." USPTO.
